Methyl citronellate
Description
Overview of Monoterpenoid Esters in Organic Chemistry
Monoterpenoid esters are a class of organic compounds derived from the reaction of a monoterpenoid alcohol or carboxylic acid with an acid or alcohol, respectively. Monoterpenoids themselves are a large and diverse class of natural products, composed of two isoprene (B109036) units. nih.gov These esters are prevalent in the essential oils of many plants, contributing to their characteristic aromas and flavors. researchgate.net In organic chemistry, monoterpenoid esters are significant for several reasons. They serve as valuable chiral building blocks in the synthesis of more complex molecules. scribd.com Their functional group, the ester, allows for a variety of chemical transformations, including hydrolysis, transesterification, and reduction, providing pathways to other functional groups. The study of monoterpenoid esters also contributes to the understanding of biosynthetic pathways in plants and the chemical ecology of insect pheromones. researchgate.netrsc.org
Academic Significance of Methyl Citronellate Investigations
This compound, with the chemical formula C11H20O2, is classified as an acyclic monoterpenoid. foodb.ca Its academic significance stems from its role as a natural product, a flavoring agent, and a versatile starting material in organic synthesis. nih.govnih.gov Research into this compound contributes to the broader understanding of monoterpenoid chemistry. Investigations into its natural occurrences help to map the chemical diversity of the plant kingdom. nih.govnaturalproducts.net As a chiral molecule, it serves as a valuable precursor for the asymmetric synthesis of other compounds, including pheromones and other biologically active molecules. scribd.comrsc.org The study of its synthesis and reactions provides insights into synthetic methodologies and reaction mechanisms. tandfonline.comacs.org Furthermore, its identification in various essential oils has prompted research into its potential biological activities. d-nb.info
Historical Perspectives on this compound Research
The scientific inquiry into this compound has evolved over time, from its initial discovery in natural sources to the development of sophisticated synthetic and analytical methods.
Early research on this compound focused on its identification as a constituent of essential oils. One of the notable early reports includes its discovery in the essential oil of Calythrix tetragona. perfumerflavorist.comuq.edu.au Subsequent studies have identified this compound in a variety of other plants. For instance, it has been reported in Daphne odora, Zanthoxylum schinifolium, and Baccharis dracunculifolia. nih.gov Further investigations have confirmed its presence in the essential oils of plants such as Peucedanum tauricum, Melissa officinalis (Lemon balm), and Siparuna muricata. d-nb.infofupress.netnih.gov The isolation of this compound from these natural sources typically involves techniques such as hydrodistillation to extract the essential oil, followed by chromatographic methods to separate the individual components. d-nb.infonih.gov
Table 1: Natural Occurrences of this compound
| Plant Species | Part of Plant |
|---|---|
| Calythrix tetragona | Not specified |
| Daphne odora | Not specified |
| Zanthoxylum schinifolium | Not specified |
| Baccharis dracunculifolia | Not specified |
| Peucedanum tauricum | Fruits |
| Melissa officinalis (Lemon balm) | Not specified |
| Siparuna muricata | Leaves and Fruits |
| Juniperus sabina L. | Leaves |
| Callitris baileyi | Not specified |
| Flindersia acuminata | Not specified |
| Zanthoxylum bungeanum | Not specified |
| Zanthoxylum piperitum | Not specified |
| Lavandula dentata L. | Not specified |
This table is not exhaustive and represents a selection of documented sources.
The synthesis of this compound has been approached through various methodologies, reflecting the evolution of synthetic organic chemistry. An early and straightforward method involves the esterification of citronellic acid with methanol (B129727). prepchem.com Citronellic acid itself can be obtained from the oxidation of citronellal (B1669106), a readily available natural product. researchgate.net
More advanced synthetic strategies have utilized this compound as a chiral starting material for the synthesis of more complex molecules. For example, (+)-methyl citronellate has been used as a precursor in the synthesis of certain irone isomers. rsc.orgresearchgate.net In this process, this compound undergoes a series of reactions including methylation, hydrolysis, cyclization, and further functional group manipulations. rsc.org Another synthetic application involves the ozonolysis of methyl (R)-citronellate to produce a hydroxy ester, which is a key intermediate in the synthesis of a pheromone component. tandfonline.com The development of these synthetic routes highlights the value of this compound as a versatile building block in organic synthesis.
The analysis of this compound has been refined with the advent of modern analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a primary tool for the identification and quantification of this compound in essential oil samples. d-nb.infofupress.net High-performance liquid chromatography (HPLC) is another valuable method for its analysis and can be scaled for preparative separation. sielc.com
Mechanistic studies involving this compound have provided insights into various chemical transformations. For instance, the copper-catalyzed asymmetric hydroamination of olefins has been studied, where ethyl geranate (B1243311), a related compound, can be converted to ethyl citronellate with high enantiomeric excess, suggesting similar potential mechanistic pathways for this compound. acs.org Studies on the hydrodealkenylation of (+)-methyl citronellate have explored radical-mediated C(sp3)–C(sp2) bond fragmentation, leading to the formation of a silylperoxide intermediate. nih.gov Furthermore, mechanistic investigations into the oxidation of citronellal to citronellic acid have revealed the influence of pH and reaction conditions on the prevention of side reactions, which is crucial for the efficient synthesis of the precursor to this compound. researchgate.net The determination of the R/S enantiomer ratios of citronellic acid and its derivatives, including this compound, has been achieved using nuclear magnetic resonance (NMR) spectroscopy and HPLC. acs.org
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,7-dimethyloct-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,10H,5,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLPOPCZMXGUOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047408 | |
| Record name | Methyl 3,7-dimethyloct-6-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
| Record name | Methyl 3,7-dimethyl-6-octenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/74/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
216.00 °C. @ 760.00 mm Hg | |
| Record name | Methyl citronellate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly | |
| Record name | Methyl citronellate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.897-0.907 | |
| Record name | Methyl 3,7-dimethyl-6-octenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/74/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2270-60-2 | |
| Record name | Methyl (±)-citronellate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2270-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl rhodinolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002270602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Octenoic acid, 3,7-dimethyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 3,7-dimethyloct-6-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,7-dimethyloct-6-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL RHODINOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J2YGF6EUY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl citronellate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Biosynthetic Pathways of Methyl Citronellate
Phytochemical Profiling and Distribution in Biological Systems
Methyl citronellate is a naturally occurring ester found in a variety of plant tissues and essential oils. Its presence is documented across several botanical families, indicating a widespread, albeit often low-level, distribution in the plant kingdom.
Identification in Plant Essential Oils
The identification of this compound has been confirmed in the essential oils of several aromatic plants through detailed chemical analysis, such as gas chromatography-mass spectrometry (GC-MS).
Daphne odora : The presence of this compound has been reported in Daphne odora, a fragrant ornamental shrub. nih.gov
Zanthoxylum schinifolium : This compound is a known constituent of Zanthoxylum schinifolium, a plant utilized in traditional medicine and as a spice. nih.govresearchgate.net Its essential oil is noted for a complex mixture of terpenes and other volatile compounds. thegoodscentscompany.com
Baccharis dracunculifolia : this compound is found in the essential oil of Baccharis dracunculifolia, a plant famous as the primary botanical source of Brazilian green propolis. nih.govthegoodscentscompany.comthegoodscentscompany.comscielo.br
Calytrix tetragona : An examination of the essential oil from a specific variety of Calytrix tetragona revealed that esters, primarily this compound, constituted a significant portion (60-70%) of the oil. thegoodscentscompany.com
Table 1: Presence of this compound in Select Plant Essential Oils
| Plant Species | Confirmation Method | Reference |
|---|---|---|
| Daphne odora | Database Report | nih.gov |
| Zanthoxylum schinifolium | Database Report, Chemical Analysis | nih.govresearchgate.net |
| Baccharis dracunculifolia | GC-MS Analysis, Database Report | nih.govthegoodscentscompany.comthegoodscentscompany.com |
| Calytrix tetragona | Essential Oil Analysis | thegoodscentscompany.com |
Presence in Edible and Medicinal Plants
Beyond highly aromatic shrubs, this compound has also been identified in several plants that are widely consumed or used in traditional remedies.
Camellia sinensis : The plant that gives us tea, Camellia sinensis, has been reported to contain (S)-methyl citronellate. nih.gov The compound is listed as a flavor component in tea. thegoodscentscompany.comcabidigitallibrary.orgperflavory.com
Capsicum annuum : Data indicates the presence of (S)-methyl citronellate in chili peppers, though it is not always listed among the major volatile compounds in all analyses, suggesting its concentration may vary by cultivar. nih.govthegoodscentscompany.com
Melissa officinalis : Commonly known as lemon balm, Melissa officinalis is well-documented to contain this compound as one of the many components of its essential oil. thegoodscentscompany.combio-conferences.orgbiotech-asia.orgnhrorganicoils.comnih.gov
Siparuna muricata : The essential oil from the leaves of this Ecuadorean plant, known as "limoncillo," contains this compound, contributing to its aromatic profile. nih.govresearchgate.net
Elucidation of Biogenetic Pathways
Interconnections with Primary Metabolic Routes
The biosynthesis of this compound is deeply interconnected with the central carbon metabolism of the organism through the production of its foundational C5 precursors, IPP and DMAPP. nih.govresearchgate.net In plants and many microbes, these precursors are synthesized via two distinct primary metabolic pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. annualreviews.orgcsic.esfrontiersin.org
The MEP pathway, located in the plastids of plant cells, utilizes glyceraldehyde-3-phosphate (G3P) and pyruvate (B1213749) as its starting substrates. illinois.eduatlantis-press.com G3P is a key intermediate in glycolysis, while pyruvate is the end product of this process. The MEP pathway is primarily responsible for producing the precursors for monoterpenes (like this compound), diterpenes, and carotenoids. nih.govkit.edu
The MVA pathway, which operates in the cytosol, begins with acetyl-CoA, a central molecule in metabolism derived from both glycolysis and fatty acid oxidation. csic.esatlantis-press.com This pathway typically supplies the precursors for the synthesis of sterols and sesquiterpenes. nih.govkit.edu
Therefore, the synthesis of this compound is directly dependent on the flux of carbon through these fundamental energy-producing pathways. The availability of G3P, pyruvate, and acetyl-CoA from primary metabolism directly influences the rate at which the building blocks of terpenes can be produced. illinois.edu While plants possess both pathways operating in different cellular compartments, there is evidence of crosstalk, where precursors can be exchanged between the cytosol and plastids, creating an integrated metabolic network for isoprenoid production. annualreviews.orgcsic.esnih.gov
Table 3: Primary Metabolic Pathways Supplying Precursors for this compound Biosynthesis
| Pathway | Cellular Location (in Plants) | Primary Metabolite Inputs | Key Products | Reference |
|---|---|---|---|---|
| MEP Pathway (Non-mevalonate) | Plastids | Glyceraldehyde-3-phosphate, Pyruvate | IPP, DMAPP | illinois.eduwikipedia.org |
| MVA Pathway (Mevalonate) | Cytosol, Peroxisomes, Endoplasmic Reticulum | Acetyl-CoA | IPP | annualreviews.orgcsic.es |
Advanced Synthetic Methodologies for Methyl Citronellate and Its Enantiomers
Enantioselective Synthesis Strategies
The demand for enantiomerically pure (R)- and (S)-methyl citronellate has driven the development of several distinct and effective synthetic approaches. These strategies can be broadly categorized into those that utilize the "chiral pool," those that employ asymmetric catalysis to induce chirality, and those that build the chiral molecule from achiral or prochiral precursors.
Chiral Pool Approaches Utilizing Naturally Derived Precursors
Chiral pool synthesis is a straightforward and often efficient method for preparing enantiomerically pure compounds by using readily available chiral molecules from nature as starting materials. wikipedia.orgscribd.com This approach leverages the pre-existing stereochemistry of the starting material, which is carried through a series of chemical transformations to the target molecule. wikipedia.org
A notable example is the synthesis of (R)- and (S)-methyl citronellate from (R)-pulegone, a naturally occurring monoterpene. rsc.orgcdnsciencepub.com (R)-pulegone can be converted to (R)-citronellic acid, which is then esterified to yield (R)-methyl citronellate. rsc.orgcdnsciencepub.com This method is advantageous because the stereocenter from the pulegone (B1678340) is preserved, ensuring a high enantiomeric purity of the final product. cdnsciencepub.com Similarly, citronellal (B1669106), another natural product, serves as a versatile starting material for asymmetric synthesis, although its enantiomeric purity can be variable. cdnsciencepub.comscribd.com Both enantiomers of methyl citronellate have been synthesized from methyl (R)-citronellate itself through a series of reactions. rsc.org The synthesis of the sorgolactone (B197689) tricyclic lactone core has also been achieved using methyl (S)-(-)-citronellate as a chiral pool starting material. researchgate.net
| Chiral Precursor | Target Enantiomer | Key Transformations | Reference |
| (R)-Pulegone | (R)-Methyl citronellate | Conversion to (R)-citronellic acid, followed by esterification. | rsc.orgcdnsciencepub.com |
| Methyl (R)-citronellate | Both enantiomers | Regiospecific addition of phenylselenenic acid, ozonolysis, and further functional group manipulations. | rsc.org |
| (S)-(-)-Citronellate | Sorgolactone core | Conversion to an alcohol via epoxide formation, periodate (B1199274) cleavage, and reduction. | researchgate.net |
Asymmetric Catalysis in this compound Construction (e.g., Zr-catalyzed Carboalumination)
Asymmetric catalysis offers a powerful alternative for the synthesis of chiral molecules, creating stereocenters with high enantioselectivity from prochiral substrates. A prominent example in the context of this compound synthesis is the Zirconium-catalyzed Asymmetric Carboalumination (ZACA) reaction, developed by Ei-ichi Negishi. wikipedia.orgnih.gov
The ZACA reaction facilitates the chiral functionalization of alkenes using organoaluminum reagents in the presence of a chiral bis(indenyl)zirconium catalyst. wikipedia.orgnih.gov This reaction has been successfully applied to the synthesis of the side-chain of complex natural products, demonstrating its utility in constructing chiral building blocks like those related to this compound. rsc.org For instance, the enantioselective addition of a methyl group to a silyl-protected 3-buten-1-ol (B139374) was achieved using the ZACA reaction, yielding the product with a good enantiomeric excess (ee), which could be further enhanced. rsc.org The reaction typically employs a chiral zirconocene (B1252598) catalyst, such as one derived from (-)-menthol, to induce the desired stereochemistry. scispace.com While the ZACA reaction has proven to be a powerful tool, efforts continue to develop even more effective chiral zirconocene complexes to achieve higher enantioselectivities directly. scispace.compitt.edu
| Catalytic System | Substrate Type | Key Features | Reference |
| Chiral bis(indenyl)zirconium catalyst / Organoaluminum reagent | Alkenes | Enantioselective C-C bond formation, applicable to unactivated alkenes. | wikipedia.orgnih.govarkat-usa.org |
| (NMI)2ZrCl2 / Alkylalanes | Terminal alkenes | Produces methyl-branched chiral alkanols in good yields and enantiomeric excess. | umich.edu |
Total Synthesis from Achiral or Prochiral Substrates (e.g., 5-trimethylsilyl-2-cyclohexenone)
The total synthesis of this compound from simple, non-chiral starting materials represents a significant synthetic achievement. This approach offers flexibility and is not dependent on the availability of specific chiral precursors.
One documented route involves the use of optically pure 5-trimethylsilyl-2-cyclohexenone as a starting material. researchgate.netiupac.org The synthesis proceeds through a highly diastereoselective 1,4-addition of a Grignard reagent in the presence of chlorotrimethylsilane. researchgate.net This key step establishes the stereochemistry that is ultimately carried through to (-)-methyl citronellate. researchgate.netacs.org This methodology demonstrates how a chiral center can be effectively constructed from a prochiral substrate through a stereoselective reaction.
Derivatization Chemistry of this compound
This compound possesses two primary reactive sites: the ester moiety and the carbon-carbon double bond. These functional groups allow for a range of chemical transformations, enabling the synthesis of a diverse array of derivatives with potential applications in various fields, including as biopesticides. google.com
Functional Group Transformations and Structural Modifications
The functional groups of monoterpenoids like this compound can be modified to enhance their properties. google.com For example, ozonolysis of the alkene in (+)-methyl citronellate can lead to the formation of a peroxide intermediate, which can then be reduced to a chiral ester. nih.gov This dealkenylative process allows for the transformation of the C(sp³)–C(sp²) bond into other functional groups. nih.govnih.gov Such modifications can alter the biological activity or physical properties of the parent molecule.
Reactions at the Ester Moiety and Alkene Functionality
The ester group of this compound can undergo typical ester reactions, such as hydrolysis to the corresponding carboxylic acid (citronellic acid) or amidation. acs.orgresearchgate.net For instance, the amidation of citronellate esters with arylamines has been achieved, affording the corresponding amides without affecting the olefinic moiety. acs.org
The alkene functionality is also a site for various reactions. As mentioned, ozonolysis is a common transformation. nih.gov Additionally, the double bond can undergo addition reactions. For example, the regiospecific Markovnikov addition of phenylselenenic acid has been used as a key step in the synthesis of both enantiomers of a pheromone from methyl (R)-citronellate. rsc.org
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Ozonolysis/Reduction | O3, then a reducing agent | Chiral ester (via peroxide intermediate) | nih.gov |
| Amidation | Arylamines, H-mont catalyst | N-aryl amides | acs.org |
| Phenylselenenylation | (PhSe)2, H2O2 | Allylic alcohol (after oxidation and elimination) | rsc.org |
| Hydrolysis | Acid or base | Citronellic acid | researchgate.net |
Mechanistic and Catalytic Investigations of Methyl Citronellate Reactions
Reaction Pathway Elucidation
The transformation of methyl citronellate into various target molecules proceeds through several distinct reaction pathways, often involving multiple steps and intermediates. These pathways can be broadly categorized into biochemical conversions and multi-step chemical syntheses.
In biochemical systems, the degradation pathway for related compounds like citronellol (B86348) and citronellate has been studied in organisms such as Pseudomonas citronellolis. oup.comnih.gov This pathway involves the activation of citronellate to its corresponding thioester, citronellyl-CoA, by a citronellyl-CoA ligase. oup.comethz.ch This thioester then undergoes further enzymatic transformations. nih.govethz.ch
In organic synthesis, the reaction pathways are designed to achieve specific structural modifications. A notable example is the synthesis of irone isomers, which are valuable fragrance components, starting from (+)-methyl citronellate. researchgate.netrsc.org This multi-step pathway involves a sequence of methylation, hydrolysis, cyclization, and further functional group manipulations. The initial (+)-methyl citronellate is first methylated to yield methyl 2,2,3,7-tetramethyloct-6-enoate. researchgate.netrsc.org Following hydrolysis of the ester, the resulting carboxylic acid is converted to an acyl chloride, which is then cyclized using a Lewis acid catalyst. researchgate.netrsc.org
Another elucidated pathway involves the hydrodealkenylation of (+)-methyl citronellate. nih.govnih.gov This process begins with an Isayama–Mukaiyama peroxidation to convert the alkene into a peroxide intermediate. nih.gov Subsequent reductive cleavage of the peroxide, promoted by an iron catalyst and a thiol, results in the formation of a new chiral ester through C(sp³)–C(sp²) bond scission. nih.govnih.gov
A summary of a key synthetic pathway from (+)-methyl citronellate is presented below.
| Step | Starting Material | Reagent(s) | Product | Reference |
| 1 | (+)-Methyl citronellate | Stepwise Methylation | Methyl 2,2,3,7-tetramethyloct-6-enoate | researchgate.net, rsc.org |
| 2 | Methyl 2,2,3,7-tetramethyloct-6-enoate | Hydrolysis | 2,2,3,7-Tetramethyloct-6-enoic acid | researchgate.net, rsc.org |
| 3 | 2,2,3,7-Tetramethyloct-6-enoic acid | Acyl Chloride Formation | 2,2,3,7-Tetramethyloct-6-enoyl chloride | researchgate.net, rsc.org |
| 4 | 2,2,3,7-Tetramethyloct-6-enoyl chloride | Tin(IV) chloride | 2,2,3-Trimethyl-6-(1-chloro-1-methylethyl)cyclohexanone | researchgate.net, rsc.org |
Homogeneous and Heterogeneous Catalysis in this compound Conversions
Catalysis is fundamental to the efficient conversion of this compound and its precursors. Both homogeneous and heterogeneous catalytic systems are employed, each offering distinct advantages. libretexts.orgmdpi.comfrontiersin.org
Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. libretexts.orgscielo.org.ar A prominent example in this compound chemistry is the use of Lewis acids like tin(IV) chloride (SnCl₄) to catalyze the intramolecular cyclization of its derivatives. researchgate.netrsc.org In the synthesis of irones from (+)-methyl citronellate, SnCl₄ facilitates the electrophilic attack of the acyl chloride onto the double bond, forming a new carbon-carbon bond and constructing the cyclohexanone (B45756) ring. researchgate.netrsc.org Copper-based homogeneous catalysts are also significant, particularly in the conjugate reduction of related α,β-unsaturated esters to produce citronellates, demonstrating the role of metal complexes in forming the core structure. acs.orgacs.org These reactions often involve a metal-ligand complex that activates the substrate and controls the reaction's selectivity. nih.govmdpi.com
Heterogeneous Catalysis utilizes catalysts in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. libretexts.orgfrontiersin.org While direct heterogeneous catalysis on this compound is less documented, extensive research exists on its precursor, citronellal (B1669106). For instance, the oxidation of citronellal to citronellic acid (the carboxylate of which is found in this compound) is efficiently performed using supported gold nanoparticles as heterogeneous catalysts. researchgate.net In these systems, the reaction occurs on the active sites of the catalyst surface, involving steps of adsorption, surface reaction, and desorption of the product. libretexts.orgrsc.orgresearchgate.net The catalyst's support (e.g., alumina, titania) and the size of the metal particles are critical parameters influencing activity and selectivity. researchgate.net The principles of these conversions are applicable to the broader family of citronellal-derived compounds.
| Catalyst Type | Example Catalyst | Reaction Type | Substrate/Derivative | Role of Catalyst | Reference |
| Homogeneous | Tin(IV) chloride (SnCl₄) | Intramolecular Cyclization | Acyl chloride of a citronellate derivative | Lewis acid, activates acyl chloride for cyclization | researchgate.net, rsc.org |
| Homogeneous | Copper(II) acetate (B1210297) / DTBM-SEGPHOS | Conjugate Reduction | Ethyl (E)-geranate | Forms active CuH species for asymmetric reduction to ethyl (R)-citronellate | acs.org |
| Heterogeneous | Gold (Au) on Titania (TiO₂) | Oxidation | Citronellal | Catalyzes the selective oxidation of the aldehyde group to a carboxylic acid | researchgate.net |
Stereochemical Control and Diastereoselectivity in Derivatizations
The chiral center in this compound makes it a valuable precursor for stereoselective syntheses, where controlling the formation of specific stereoisomers is paramount. ddugu.ac.inslideshare.net A reaction is diastereoselective if it favors the formation of one diastereomer over others.
Several strategies have been developed to leverage the stereochemistry of methyl (R)-citronellate in the synthesis of complex natural products. In one approach to synthesizing an insect pheromone, bromolactonization was used as a key reaction. doi.org This step proceeds with high stereocontrol, establishing new stereocenters relative to the existing one from the citronellate backbone.
Another synthesis of pheromone enantiomers starting from methyl (R)-citronellate demonstrates excellent stereochemical control through a different pathway. rsc.orgrsc.org This route involves the regiospecific Markovnikov addition of phenylselenenic acid to the double bond, which, after oxidation and elimination, yields an allylic alcohol. rsc.orgrsc.org Subsequent steps, including ozonolysis and reduction, proceed with the preservation of the stereochemical integrity established in the early stages. rsc.orgrsc.org
The synthesis of irone isomers from (+)-methyl citronellate is inherently a study in stereochemical control, as the goal is to produce specific diastereomers with the correct "natural" chirality. rsc.org The cyclization step, in particular, establishes new stereocenters on the cyclohexane (B81311) ring, and the reaction conditions are chosen to favor the desired stereochemical outcome. researchgate.netrsc.org
Research on the copper-catalyzed conjugate reduction of geranate (B1243311) esters to form citronellates provides a clear example of catalyst-controlled stereoselectivity. The choice of starting material geometry—ethyl (E)-geranate versus ethyl (Z)-geranate—directly leads to the formation of different enantiomers of the product, ethyl (R)-citronellate and ethyl (S)-citronellate, respectively, with high enantiomeric excess. acs.org This highlights how the interaction between the substrate and the chiral catalyst dictates the stereochemical outcome of the reaction.
| Starting Material | Key Reagent/Reaction | Product/Intermediate | Stereochemical Aspect | Reference |
| Methyl (R)-citronellate | Bromolactonization | Bromo-lactone intermediate | Key reaction to set relative stereochemistry for a pheromone synthesis. | doi.org |
| Methyl (R)-citronellate | Phenylselenenic acid addition, oxidation, elimination | Chiral allylic alcohol | Regiospecific reaction sets up the stereochemistry for further transformations. | rsc.org, rsc.org |
| (+)-Methyl citronellate | Tin(IV) chloride | Cyclized cyclohexanone derivative | Cyclization establishes new stereocenters to form specific irone diastereomers. | researchgate.net, rsc.org |
| Ethyl (E)-geranate | CuH / Chiral Ligand | Ethyl (R)-citronellate | Catalyst-controlled asymmetric conjugate reduction leads to a specific enantiomer. | acs.org |
Advanced Spectroscopic and Chromatographic Characterization of Methyl Citronellate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like methyl citronellate, providing detailed information about the carbon-hydrogen framework.
One-dimensional NMR provides fundamental information regarding the chemical environment of individual protons (¹H) and carbons (¹³C) within the molecule.
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its different proton environments. The methoxy (B1213986) group protons of the ester appear as a distinct singlet, while the protons on the carbon backbone present as multiplets due to spin-spin coupling with neighboring protons. The vinylic proton at the C6 position is readily identifiable in the olefinic region of the spectrum.
The ¹³C NMR spectrum reveals eleven distinct signals, corresponding to each carbon atom in the this compound structure. The carbonyl carbon of the ester group is observed at the downfield end of the spectrum, a characteristic chemical shift for such functionalities. libretexts.org Carbons involved in the double bond appear in the typical alkene region (120-140 ppm), while the aliphatic carbons of the chain and the methyl groups are found in the upfield region. oregonstate.edu
Interactive Table: ¹H NMR Spectral Data for this compound Predicted data based on structure and typical chemical shift values.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H2 (CH₂) | ~2.2-2.4 | Multiplet | 2H |
| H3 (CH) | ~1.8-2.0 | Multiplet | 1H |
| H4 (CH₂) | ~1.2-1.4 | Multiplet | 2H |
| H5 (CH₂) | ~1.9-2.1 | Multiplet | 2H |
| H6 (CH) | ~5.1 | Triplet | 1H |
| H8 (CH₃) | ~1.68 | Singlet | 3H |
| H9 (CH₃) | ~1.60 | Singlet | 3H |
| H10 (CH₃) | ~0.95 | Doublet | 3H |
Interactive Table: ¹³C NMR Spectral Data for this compound Predicted data based on structure and typical chemical shift values.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C1 (C=O) | ~173 |
| C2 (CH₂) | ~41 |
| C3 (CH) | ~35 |
| C4 (CH₂) | ~37 |
| C5 (CH₂) | ~25 |
| C6 (=CH) | ~124 |
| C7 (=C) | ~131 |
| C8 (CH₃) | ~25.7 |
| C9 (CH₃) | ~17.6 |
| C10 (CH₃) | ~19.5 |
While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assembling the molecular structure by revealing connectivity between atoms. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H). sdsu.edu In a COSY spectrum of this compound, cross-peaks would confirm the connectivity of the aliphatic backbone, for instance, showing correlations between the protons on C2 and C3, C3 and C4, and C4 and C5.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). nih.gov This technique allows for the definitive assignment of each proton to its corresponding carbon atom in the skeleton, for example, linking the methyl proton signal at ~0.95 ppm to the C10 carbon signal at ~19.5 ppm. youtube.comprinceton.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the entire molecular puzzle by showing correlations between protons and carbons over two to three bonds. sdsu.eduprinceton.edu This technique reveals long-range connectivity. Key HMBC correlations for this compound would include the signal from the methoxy protons (~3.67 ppm) to the carbonyl carbon (C1, ~173 ppm), and the vinylic proton H6 (~5.1 ppm) to the methyl carbons C8 and C9, thus confirming the placement of the double bond and the ester functionality.
This compound possesses a stereocenter at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R)-methyl citronellate and (S)-methyl citronellate). In a standard achiral NMR solvent, these enantiomers are indistinguishable as they produce identical spectra.
To determine the enantiomeric excess (e.e.), a chiral environment must be introduced. scispace.com This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.govresearchgate.net These reagents interact with the enantiomers to form transient diastereomeric complexes (with CSAs) or new, stable diastereomeric compounds (with CDAs). researchgate.net Since diastereomers have different physical properties, they exhibit distinct NMR spectra. This results in the splitting of formerly overlapping signals into two separate sets, one for each enantiomer. By integrating the areas of these separated peaks, the relative proportion of each enantiomer can be calculated, thereby providing the enantiomeric excess of the sample. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
Electron Ionization (EI) is a "hard" ionization technique that bombards molecules with high-energy electrons (typically 70 eV). emory.edu This process not only forms a molecular ion (M⁺˙) by ejecting an electron but also imparts enough excess energy to cause extensive and reproducible fragmentation. researchgate.netyoutube.com The resulting mass spectrum serves as a molecular fingerprint.
For this compound (Molecular Weight: 184.28), the molecular ion peak would be observed at m/z 184. The fragmentation pattern is dictated by the principles of radical cation chemistry, with cleavage often occurring at bonds adjacent to functional groups or leading to the formation of stable carbocations or neutral molecules. miamioh.edu
Key fragmentation pathways for this compound likely include:
Loss of a methoxy radical (•OCH₃): Cleavage of the ester C-O bond results in a prominent acylium ion at m/z 153.
McLafferty Rearrangement: This is a characteristic rearrangement for carbonyl compounds with an accessible gamma-hydrogen. nih.gov It involves the transfer of a hydrogen atom from C5 to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the C3-C4 bond. This would result in a neutral alkene fragment and a charged enol fragment at m/z 88.
Alpha-cleavage: Breakage of the bond between C2 and C3 can lead to the formation of various fragments.
Loss of isopropenyl group: Cleavage at the allylic position can lead to the loss of an isopropenyl radical, resulting in a fragment ion.
Interactive Table: Predicted Major Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Ion Structure/Formula | Probable Fragmentation Pathway |
|---|---|---|
| 184 | [C₁₁H₂₀O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 153 | [C₁₀H₁₇O]⁺ | Loss of methoxy radical (•OCH₃) |
| 125 | [C₈H₁₃O]⁺ | Loss of isopropenyl group (•C₄H₇) |
| 88 | [C₄H₈O₂]⁺˙ | McLafferty Rearrangement |
| 69 | [C₅H₉]⁺ | Allylic cleavage, formation of dimethylallyl cation |
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound, particularly within complex matrices such as essential oils. thermofisher.comedu.krd The technique combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. tisserandinstitute.org
In GC-MS analysis, the sample is first vaporized and separated into its individual components as it passes through a long, narrow capillary column (the GC part). nih.gov Compounds are separated based on their volatility and affinity for the column's stationary phase. As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by EI) and fragmented. The MS detector records the mass spectrum of each component.
This coupling is exceptionally well-suited for:
Volatile Compound Profiling: GC-MS can generate a "chemical fingerprint" or profile of a complex sample, such as citronella or lemongrass oil, by separating and identifying dozens or even hundreds of components in a single run. scitepress.org this compound can be identified by comparing its retention time and mass spectrum to that of a known standard or by matching its spectrum against established libraries.
Trace Analysis: GC-MS offers excellent sensitivity, capable of detecting compounds at very low concentrations, often in the parts-per-million (ppm) or even parts-per-billion (ppb) range. restek.comnih.gov This makes it an ideal method for quantifying minor components like this compound in natural extracts or for detecting impurities and adulterants in commercial products. scitepress.org
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). Unlike low-resolution mass spectrometry, which measures nominal mass (to the nearest whole number), HRMS can determine the mass of a molecule to several decimal places. This precision is crucial for assigning a unique elemental composition to an observed molecular ion. lcms.cz
For this compound, which has the chemical formula C₁₁H₂₀O₂, the theoretical monoisotopic mass can be calculated with high precision. This calculated value serves as a benchmark for experimental determination by HRMS. The high resolving power of HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, allows for the differentiation of this compound from other isobaric compounds—molecules that have the same nominal mass but different elemental formulas. thegoodscentscompany.com
The accurate mass measurement provided by HRMS confirms the elemental composition of the parent molecule and any observed fragments, lending a high degree of confidence to its structural identification. Experimental values that fall within a narrow tolerance window (typically <5 ppm) of the theoretical mass are considered confirmatory.
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₁H₂₀O₂ | Defines the elemental composition. alfa-chemistry.com |
| Theoretical Monoisotopic Mass | 184.14633 Da | The exact calculated mass used as a reference for HRMS measurement. uni.lu |
| Predicted [M+H]⁺ Adduct | 185.15361 m/z | The expected mass-to-charge ratio for the protonated molecule in positive ion mode ESI-HRMS. uni.lu |
| Predicted [M+Na]⁺ Adduct | 207.13555 m/z | The expected mass-to-charge ratio for the sodium adduct, commonly observed in ESI-HRMS. uni.lu |
| Predicted [M-H]⁻ Adduct | 183.13905 m/z | The expected mass-to-charge ratio for the deprotonated molecule in negative ion mode ESI-HRMS. uni.lu |
High-Performance Liquid Chromatography (HPLC)
Method Development for Separation and Purity Analysis of this compound and Related Compounds
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. Developing a robust HPLC method is essential for assessing the purity of this compound and separating it from structurally related compounds, such as its precursor citronellic acid, the corresponding alcohol citronellol (B86348), and other monoterpene esters.
Method development for this compound typically involves optimizing several key chromatographic parameters to achieve adequate resolution and peak shape. researchgate.net Given its relatively nonpolar ester structure, a reversed-phase (RP) HPLC approach is most suitable. sielc.com A C18 (octadecylsilyl) column is a common first choice due to its versatility and hydrophobic nature, which provides good retention for monoterpenoids. nih.gov
The mobile phase composition is critical for achieving separation. A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous phase is often employed. The aqueous phase is commonly acidified slightly with formic acid or phosphoric acid to ensure good peak shape and reproducibility. sielc.comsielc.com For purity analysis, a Diode Array Detector (DAD) is typically used to monitor the column effluent.
| Parameter | Condition | Rationale |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides effective retention and separation for moderately nonpolar compounds like monoterpene esters. nih.gov |
| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | Acetonitrile provides good separation efficiency. Formic acid improves peak shape and is compatible with mass spectrometry. sielc.com |
| Elution Mode | Gradient | Allows for the effective separation of compounds with a range of polarities, from polar impurities to the nonpolar ester. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns, balancing analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV/DAD at 210 nm | While the ester chromophore is weak, detection at low wavelengths provides sufficient sensitivity for purity analysis of terpenes. nih.gov |
| Injection Volume | 10 µL | A typical volume for analytical HPLC to avoid column overloading. |
Chiral HPLC for Enantiomeric Purity Assessment
This compound possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-methyl citronellate and (S)-methyl citronellate. thegoodscentscompany.com Enantiomers often exhibit different biological and sensory properties, making the determination of enantiomeric purity crucial, particularly in the flavor, fragrance, and pharmaceutical industries.
Chiral HPLC is the primary technique used to separate and quantify enantiomers. preprints.org This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For monoterpenoids and their derivatives, CSPs based on derivatized cyclodextrins are widely effective. lcms.czgcms.cz These cyclodextrin-based columns create transient diastereomeric complexes with the enantiomers of the analyte, allowing for their separation. The choice of mobile phase, typically a mixture of a polar organic solvent (like isopropanol) and a nonpolar alkane (like hexane), is critical for optimizing the chiral recognition and achieving baseline separation.
| Parameter | Condition | Rationale |
|---|---|---|
| Stationary Phase (Column) | Derivatized β-Cyclodextrin CSP | Proven effectiveness for the chiral separation of citronellol and related monoterpenoids. lcms.czgcms.cz |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 98:2, v/v) | Normal-phase conditions are commonly used in chiral separations to enhance enantioselective interactions with the CSP. |
| Elution Mode | Isocratic | Provides consistent mobile phase composition, which is crucial for stable and reproducible chiral separations. |
| Flow Rate | 0.8 mL/min | A typical flow rate for normal-phase chiral columns to ensure optimal resolution. |
| Column Temperature | 25 °C | Temperature control is vital as enantioselectivity can be highly temperature-dependent. |
| Detection | UV/DAD at 210 nm | Provides sensitive detection for the separated enantiomers. |
Coupled Techniques (e.g., HPLC-DAD, UPLC-MS) for Comprehensive Analysis
To achieve a comprehensive chemical characterization of this compound, HPLC or Ultra-Performance Liquid Chromatography (UPLC) systems are often coupled with multiple detectors, most notably a Diode Array Detector (DAD) and a Mass Spectrometer (MS). This hyphenated approach (HPLC-DAD-MS or UPLC-MS) provides complementary information in a single analytical run, enhancing the confidence of compound identification and characterization.
HPLC-DAD: The DAD acquires UV-Vis spectra for each eluting peak. While this compound lacks a strong chromophore, its ester functional group allows for UV detection at low wavelengths, typically around 200-220 nm. nih.gov The UV spectrum serves as a preliminary identifier and can help distinguish the target compound from impurities that may have different spectral properties.
UPLC-MS: Coupling UPLC with MS provides highly specific data based on the mass-to-charge ratio of the analyte and its fragments. Using a soft ionization source like Electrospray Ionization (ESI), the mass spectrometer can detect the protonated molecule [M+H]⁺ or other adducts, confirming the molecular weight. uni.lusielc.com Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is isolated and fragmented. The resulting fragmentation pattern is a structural fingerprint that can be used to confirm the identity of this compound by observing characteristic neutral losses, such as the loss of a methoxy group (•OCH₃) or methanol (B129727) (CH₃OH). ncsu.edunih.gov
| Technique | Parameter | Expected Result | Purpose |
|---|---|---|---|
| HPLC-DAD | Retention Time (tᵣ) | Specific to the chromatographic method | Compound identification based on elution time. |
| UV λmax | ~210 nm | Detection and purity assessment. nih.gov | |
| UPLC-MS (ESI+) | Parent Ion [M+H]⁺ | m/z 185.1536 | Confirms the molecular weight of the compound. uni.lu |
| Key MS/MS Fragments | Loss of CH₃OH (Methanol) | Provides structural confirmation through characteristic fragmentation patterns. acgpubs.org | |
| Cleavage of ester bond |
Biological and Ecological Functions of Methyl Citronellate
Role as a Chiral Building Block in Complex Natural Product Synthesis
The specific stereochemistry of methyl citronellate makes it a useful precursor for creating other chiral molecules. This is particularly valuable in the synthesis of insect pheromones and other bioactive compounds where precise stereoisomerism is crucial for activity.
Optically pure methyl (R)-(+)-citronellate is a key starting material for the synthesis of various insect pheromones. tandfonline.comtandfonline.comresearchgate.net Its inherent chirality is exploited to produce stereochemically defined products that mimic natural pheromones, which are essential for pest management strategies.
Eldanolide: Both the natural (3S,4R)-(+)-enantiomer and its antipode of eldanolide, the wing gland pheromone of the male African sugar-cane borer (Eldana saccharina), have been synthesized from optically pure methyl (R)-(+)-citronellate. tandfonline.comtandfonline.comjst.go.jp This synthesis ensures high optical purity of the final product, which is critical for its biological activity. tandfonline.com
Mealybug and Scale Insect Pheromones: Methyl (R)-citronellate has been utilized in the synthesis of pheromones for various mealybug and scale insect species. rsc.orgrsc.orgrsc.org For instance, it served as the chiral precursor for the synthesis of both enantiomers of the yellow scale pheromone. rsc.org It has also been a starting point for synthesizing a sex pheromone component of the wasp Macrocentrus grandii and the major component of the female-produced sex pheromone of the maritime pine scale (Matsucoccus feytaudi). okayama-u.ac.jptandfonline.com Research has also pointed to this compound itself being a component of the male-produced pheromone blend in certain stink bug species. slideshare.netopenagrar.de
Beyond insect pheromones, this compound is a versatile intermediate in the synthesis of other complex terpenoid-derived molecules. Its structure allows for various chemical modifications to build more elaborate natural products.
For example, (+)-methyl citronellate has been used as a starting material in the synthesis of the natural enantiomers of irones, which are violet-like fragrance compounds. rsc.org The synthesis involves a stepwise methylation of this compound to create a more complex carbon skeleton that is then cyclized and further modified. rsc.org It has also been employed as a key intermediate in the synthesis of other natural products, such as the δ-lactone prelactone B and a sex pheromone of the mealybug Maconellicoccus grandis. doi.org Additionally, it has been used to prepare segments of larger, more complex terpenoids. tandfonline.comcusat.ac.in The dealkenylative modification of (+)-methyl citronellate can also generate other valuable chiral building blocks for synthetic chemistry. nih.gov
Microbial Biotransformation and Environmental Biodegradation
This compound, like other naturally occurring monoterpenoids, can be utilized by microorganisms as a source of carbon and energy. nih.gov This biodegradation is a key process in its environmental fate.
Several bacterial species, particularly from the genus Pseudomonas, are capable of degrading acyclic terpenes like citronellol (B86348) and its derivatives. ethz.chresearchgate.netdntb.gov.ua Pseudomonas aeruginosa, Pseudomonas citronellolis, and Pseudomonas mendocina have been studied for their ability to grow on these compounds. ethz.chresearchgate.net The degradation pathway, often referred to as the acyclic terpene utilization (Atu) pathway, involves a series of enzymatic reactions. asm.orgasm.org The initial steps involve the oxidation of the alcohol group of citronellol to an aldehyde (citronellal) and then to the corresponding carboxylic acid, citronellate. ethz.chresearchgate.netasm.org This citronellate is then activated to its coenzyme A (CoA) thioester, citronellyl-CoA, to enter the central catabolic pathway. asm.org Some fungi have also been observed to produce this compound. researchgate.net
Table 1: Bacterial Strains Involved in Citronellate Degradation
| Bacterial Strain | Key Findings |
|---|---|
| Pseudomonas aeruginosa | Utilizes the acyclic terpene utilization (Atu) pathway for citronellate catabolism. asm.orgasm.org |
| Pseudomonas citronellolis | Degrades citronellol via oxidation to citronellate. ethz.chnih.gov |
The breakdown of citronellate in Pseudomonas involves a specialized set of enzymes. After its conversion to citronellyl-CoA, the molecule undergoes further transformations. asm.org A key challenge in the degradation of such branched-chain molecules is the presence of a methyl group that blocks standard β-oxidation. ethz.ch To overcome this, the pathway involves a carboxylation step.
The acyclic terpene utilization (Atu) pathway includes several key enzymes:
Citronellyl-CoA ligase (AtuH): This enzyme likely activates citronellate to citronellyl-CoA. asm.orgkegg.jp
Citronellyl-CoA dehydrogenase (AtuD): This enzyme is involved in the oxidation of the CoA-activated intermediate. asm.org
Geranyl-CoA carboxylase (AtuC/AtuF): This biotin-dependent enzyme carboxylates the γ-methyl group of geranyl-CoA (an isomer of citronellyl-CoA). ethz.chasm.org
Isohexenyl-glutaconyl-CoA hydratase (AtuE): This enzyme, a member of the crotonase superfamily, catalyzes a hydration step. asm.orgnih.gov
The end products of this pathway, such as acetyl-CoA, can then enter central metabolic pathways like the Krebs cycle. researchgate.net
As a biodegradable compound, this compound is not expected to persist in the environment. europa.eu Microbial degradation is the primary sink for monoterpenes in soil and aquatic environments. nih.gov While it occurs naturally in some plants and is produced by some fungi, its turnover is part of the natural carbon cycle. researchgate.netnih.gov Its relatively low water solubility and potential for adsorption to organic matter suggest that it would primarily be found in soil and sediment compartments if released into the environment. europa.eu However, its ready biodegradability by common soil bacteria like Pseudomonas ensures its removal. europa.eursc.org In the atmosphere, related compounds can undergo photodegradation. epa.gov
Computational Chemistry and Molecular Modeling of Methyl Citronellate
Electronic Structure Theory Applications
Electronic structure theory utilizes quantum mechanics to describe the electrons within a molecule, offering a fundamental understanding of its behavior.
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are employed to predict the three-dimensional structure and analyze the electronic bonding of methyl citronellate. liverpool.ac.ukarxiv.org These calculations solve approximations of the Schrödinger equation to determine the optimal geometry of the molecule by finding the minimum energy conformation.
DFT methods, in particular, are widely used for their balance of accuracy and computational cost in studying organic molecules. cabidigitallibrary.org They can provide detailed information on bond lengths, bond angles, and dihedral angles. For this compound, these calculations would confirm the acyclic monoterpenoid structure with its characteristic ester group and carbon-carbon double bond. nih.govfoodb.ca The results of such calculations are typically presented in tables detailing the optimized geometric parameters.
While specific DFT or Hartree-Fock studies focusing solely on the molecular structure and bonding of this compound are not extensively found in the reviewed literature, the principles of these calculations are fundamental in computational chemistry. liverpool.ac.ukpolymerphysics.net The data generated from such studies would resemble the following hypothetical table, derived from the known structure of this compound.
Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations
| Parameter | Atom Pair/Trio/Quartet | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O | ~1.21 |
| C-O (ester) | ~1.34 | |
| O-CH3 | ~1.43 | |
| C=C | ~1.34 | |
| **Bond Angle (°) ** | O=C-O | ~124 |
| C-O-CH3 | ~116 | |
| C-C=C | ~125 |
| Dihedral Angle (°) | H3C-O-C=O | ~180 (for planarity) |
Note: The values in this table are illustrative and represent typical bond lengths and angles for the functional groups present in this compound as would be predicted by DFT calculations.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound | Conformer | Dihedral Angle(s) of Interest | Relative Energy (kcal/mol) | Stability | | :--- | :--- | :--- | :--- | | Anti (extended chain) | C4-C5-C6-C7 | ~180° | 0.0 (Reference) | Most Stable | | Gauche 1 | C4-C5-C6-C7 | ~60° | +0.9 | Less Stable | | Gauche 2 | C4-C5-C6-C7 | ~-60° | +0.9 | Less Stable | | Eclipsed | C4-C5-C6-C7 | ~0° | +4.5 | Unstable (Transition State) |
Note: This table is illustrative, showing a simplified analysis around one bond. A full analysis would involve multiple dihedral angles. The energy values are typical for alkane-like chains. researchgate.net
Quantum chemical calculations are also invaluable for predicting spectroscopic data, which can aid in the identification and characterization of this compound. arxiv.orgmdpi.com
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. researchgate.netnih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide chemical shift values that correlate well with experimental spectra. liverpool.ac.uk The predicted shifts are sensitive to the electronic environment of each nucleus, which is determined by the molecule's conformation. Accurate predictions can help in assigning peaks in experimentally obtained NMR spectra. mdpi.com
Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. nist.gov Computational methods can calculate these vibrational frequencies, which correspond to the absorption bands in an IR spectrum. openmopac.netresearchgate.net These calculations can help to assign specific peaks to the stretching and bending motions of different functional groups within this compound, such as the C=O stretch of the ester, the C=C stretch of the alkene, and the various C-H bends and stretches. researchgate.netresearchgate.net
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Functional Group/Atom | Predicted Value | Experimental Range |
|---|---|---|---|
| 13C NMR (ppm) | C=O (ester) | ~173 | ~170-175 |
| C=C (C6) | ~132 | ~130-135 | |
| O-CH3 | ~51 | ~50-55 | |
| IR Frequency (cm-1) | C=O Stretch | ~1740 | ~1735-1750 |
| C=C Stretch | ~1650 | ~1640-1680 |
Note: The predicted values are typical outcomes from DFT calculations for a molecule with these functional groups. Experimental values are general ranges.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamic nature and interactions with their environment. perflavory.com
While PES calculations identify stable conformers, MD simulations can track the transitions between these conformations over time, revealing the flexibility of the molecule at different temperatures. polymerphysics.netresearchgate.net An MD simulation solves Newton's equations of motion for the atoms in the molecule, generating a trajectory that describes how the positions and velocities of the atoms change. aps.org
From this trajectory, one can analyze the fluctuations in bond lengths, angles, and dihedral angles to identify which parts of the this compound molecule are more rigid or flexible. mdpi.com For instance, the long carbon chain of this compound would be expected to exhibit significant conformational flexibility. Such simulations are crucial for understanding how the molecule might change its shape to fit into a binding site of a protein or other macromolecule.
Molecular docking and MD simulations are key computational techniques to investigate how a small molecule like this compound might interact with a biological target, such as an enzyme or a receptor. nih.govmdpi.com While direct simulation studies on this compound are limited in the literature, research on related citronellal (B1669106) derivatives provides a strong indication of the potential applications and findings. nih.govnih.goveurekaselect.com
Studies on citronellal derivatives have used molecular docking to predict the binding affinity and mode of interaction with enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase. cabidigitallibrary.orgnih.govmdpi.com These simulations can identify key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, a study on citronellal showed interaction with key amino acid residues like Tyr337 and His447 in the active site of acetylcholinesterase. mdpi.com Given its structural similarity, this compound would be expected to engage in similar hydrophobic interactions within a protein binding pocket, while its ester group could potentially act as a hydrogen bond acceptor. foodb.ca
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Citronellal |
| Acetylcholinesterase |
| Tyr337 |
Emerging Research Frontiers and Future Perspectives on Methyl Citronellate
Development of Sustainable and Green Synthetic Routes
The chemical synthesis of methyl citronellate has traditionally relied on conventional methods. However, the growing emphasis on green chemistry has spurred the development of more sustainable and environmentally friendly synthetic routes. Research in this area focuses on improving atom economy, utilizing renewable feedstocks, employing safer solvents, and developing efficient catalytic systems.
One approach involves the direct esterification of citronellic acid, which can be derived from natural sources like citronellal (B1669106). nih.gov The synthesis of (+)-Methyl citronellate has been achieved starting from (+)-citronellal, a renewable terpene aldehyde. rsc.org Another green strategy is the use of heterogeneous catalysts in amidation reactions of citronellate esters, which offers an atom-economical and eco-friendly method for producing related compounds. researchgate.netfrontiersin.org This method allows for high yields and facile workup, reducing chemical waste. researchgate.netfrontiersin.org
The principles of green chemistry are also being applied through the exploration of novel solvent systems. Cyclopentyl methyl ether (CPME), for instance, has been highlighted as a greener alternative to traditional ether solvents due to its high boiling point, low peroxide formation, and stability under acidic and basic conditions, making it a suitable medium for various organic syntheses. frontiersin.org
Future research is directed towards biocatalytic routes using enzymes, which can offer high selectivity and operate under mild conditions, further reducing the environmental impact of this compound synthesis. The synthesis of pheromones has also utilized methyl (R)-citronellate as a starting material, highlighting the importance of stereoselective synthesis. rsc.orgrsc.org
**Table 1: Green Chemistry Approaches in this compound Related Synthesis**
| Approach | Description | Key Advantages | Reference(s) |
| :--- | :--- | :--- | :--- |
| Renewable Feedstock | Use of naturally derived starting materials like (+)-citronellal. | Reduces reliance on petrochemicals. |[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtl4Vxb_49knnu_yS1XCdQ9uSBaNMcbNIMWn1DBMYnMmeb-UXl7hQvL0kFM-5B2-5NrqQCOhGGznW1Mu3-7BCc7oIJ_r1nUmt_Y0Tnznm-J3lDX5dyVL3Uyv2rN0zb3M4wrlQYyVzG9ZE7D0jJgleqXSYP-E54QAKyM65yRw%3D%3D)] |
| Heterogeneous Catalysis | Employment of solid catalysts for amidation of citronellate esters. | High atom economy, easy catalyst recovery, reduced waste. |[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJQqrAxh06r-72NnrG00Ox0BBtsYQxVpsI_BhqdKonDW4KXRoQeukOOXJHkT2WPPg7G7em6phci0Cnap0d9Tqkd9RvkTQfRh0xZ9y0lDgd658jK6EtV7JNsUQrfe9dIgDvgkzG3TJxJveD6Dl9i3hby4s2ffZnsbCrmucc4F85ZQmG9IvTMhHmcXCsFQMB33lhDkC4ffuT8xEHYs85IcenshoMe5Vj_-qQNxZ80Ix0MKvm-R6dzdGAT-d9edkc8PGVKPtj)][ frontiersin.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFofZhONyceWmYOdq05C_aFcgWK77uCHl1S2rbkQIQQ_-iKLeBCj-SHKmSjT8ll_Y8fZNWQ_OXA4vQe0pkpTKkDDUAgOaD-FK83LyJCPGVzHHWslRodMSSGa3QUoqwi3Pq8GYqNtNf3VnB8f6fp_Rlie3Kgm5zB0l_xYdjE512lQbG32l6t9tm0ISi9ccyHZ9U8MQmg)] |
| Green Solvents | Utilization of environmentally benign solvents like Cyclopentyl methyl ether (CPME). | Improved safety, reduced solvent waste and energy consumption. |[ frontiersin.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFM_MEl_GUCJd5JvhKzM3AQvcVhNVofTCv7TvI_2FuTf9xu5Gcqk9K0ySaR6175z-w0VMtOg9Odwr_I2tHDfLivbBLGNsWBvPHq2S3Oz40WeR07N3Le-CPU5hggwO2qKesRchAzuMziOucabRmBQEMK5IcflhAfkoPTnHgSSX8G1dhe4OnjZrL5tqKJWAFPY2sEdhc%3D)] |
| Stereoselective Synthesis | Controlled synthesis of specific stereoisomers, important for biological activity. | Production of biologically active compounds for applications like pheromones. |[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHf5QOLfSnV5ZBHYstLZjdtSafXUpqDP35NrRJz73SCp1AFyaOo1xKfLtTXu4kh5F3MRSTkTiy_ORf6URmGUvXxUYAUZgcA_MMwbSYsVr2J7wXLeQcpKIjl45UEqOkiRpywNfr0-lmR3KvDv0tYtiNCcmOKOc0mEsI%3D)][ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFAvFf4aL2bTKoo9IJzIKR0bAQ3xkZ-blPxVpqT1trJNvgxHOc3IEJAQNJba6yYe9Jghmr9g1kxr5yhF5w7UWQm0sdIP1FMxCzN2ihhrQ6-_2oiHeMr8YtYpuay044USb3TuXZJxq7SCP7ljtDpZAyF-YYsyz1Z1w%3D%3D)] |Advancements in Analytical Detection and Quantification Methodologies
Accurate detection and quantification of this compound are crucial for its study in natural sources and for quality control. Modern analytical techniques offer high sensitivity and specificity for this purpose.
Gas chromatography (GC) is a primary tool for the analysis of essential oils and other volatile compounds. gcms.cz When coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), it allows for the separation, identification, and quantification of this compound in complex mixtures. ms-editions.clnih.gov The NIST Chemistry WebBook provides mass spectral data for this compound, which aids in its identification. nist.gov GC has been used to quantify this compound in the essential oil of Dracocephalum moldavica, where it was found to be a major constituent under certain growing conditions. cabidigitallibrary.org
High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of this compound. sielc.com Reverse-phase HPLC methods have been developed that can separate this compound using a mobile phase of acetonitrile (B52724) and water. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be used in the mobile phase. sielc.com
For studying the ecological roles of this compound, particularly in insect communication, specialized techniques like coupled gas chromatography-electroantennogram detection (GC-EAD) are employed. This method allows researchers to identify which volatile compounds in a mixture elicit a response from an insect's antenna, providing direct evidence of its biological activity. researchgate.net
**Table 2: Analytical Methods for this compound**
| Technique | Description | Application | Reference(s) |
| :--- | :--- | :--- | :--- |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them based on their mass spectrum. | Identification and quantification in essential oils and other complex mixtures. |[ gcms.cz(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG52EOAnNBeXmhBbKJAm3vIdN0h-jcWx8nG3GhSSx24q-NGZG7A9raF6eOkHnKp2P59kTKQK0EWBOOh3Hfxa5oc4WCSeEu96etcKr4NEoISNvya_7gi11uvakjv4nX-d2cY-4hxzOR0sNjAG-2-XCQgEYmzysh_pkjGchbBW80b_I8iugvy2F1a76_x3nNpHoEqeDv6rxtVT9qBoLlD7cuP-ye78Ods91drULg47qoumn7L)][ ms-editions.cl(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGehOAKx7triG_gzmoItwGt1Jib_j3ksGrQKhzsftCUx-5brBNrL5TOCFOO_BjQ-bHUHwA2aO94L4fC3akLMW4Le62mdf-aucgimEzzn3ius2Hyccv9zQ4LwNoZuYzzQJGPNu-IgSbLVpAVadhPxm4HqEDtz05ZNaDG_JC45cc-W1N4y_Or3Aw%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0BFZxJzOj0qjHspcVgxCJfXuI7pxU0iAzCEiAIzfL87pDliqifQ3xN6UpbyW_JQ4K7qqEb912XgDlAss7SkD3G5fN86se5DJklXDu8_-zzwO4ZvpuhfU4tSe8EOQIl8maqk3ClBrCSCVyLBktPPrivtT8_xF7tw%3D%3D)] |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds in a liquid mobile phase. | Analysis and preparative separation of this compound. |[ sielc.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHg-dgEH0M8bFUeg0aJu-H345xNwfrrx3WQBCTxr7Dba_BfyIt8uo9if7MdylvtHOOUwOXxeB31-Z4gYRzh2uuAZGLs8FlMSbVRdMaV74oXGgCBzNtda06ca_RWX2nBWg%3D%3D)] |
| Gas Chromatography-Electroantennogram Detection (GC-EAD) | Combines GC with an insect antenna as a detector to identify electrophysiologically active compounds. | Studying the role of this compound as an insect pheromone. |[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJQqrAxh06r-72NnrG00Ox0BBtsYQxVpsI_BhqdKonDW4KXRoQeukOOXJHkT2WPPg7G7em6phci0Cnap0d9Tqkd9RvkTQfRh0xZ9y0lDgd658jK6EtV7JNsUQrfe9dIgDvgkzG3TJxJveD6Dl9i3hby4s2ffZnsbCrmucc4F85ZQmG9IvTMhHmcXCsFQMB33lhDkC4ffuT8xEHYs85IcenshoMe5Vj_-qQNxZ80Ix0MKvm-R6dzdGAT-d9edkc8PGVKPtj)] |Exploration of Undiscovered Biological Roles and Ecological Significance
This compound is a component of the essential oils of numerous plants, including Siparuna muricata, Chuquiraga arcuata, and Dracocephalum moldavica. ms-editions.clcabidigitallibrary.orgnih.gov Its presence in these plants suggests a role in plant defense or pollinator attraction. For example, in Dracocephalum moldavica, the concentration of this compound was observed to be significant in greenhouse-grown plants. cabidigitallibrary.org
A significant ecological role of this compound has been identified in insect chemical communication. It is a component of the male-produced aggregation pheromone of the stink bug Chlorochroa sayi. nih.gov Field trials have shown that a blend of this compound, methyl geranate (B1243311), and methyl (E)-6-2,3-dihydrofarnesoate is required for optimal attraction of this species. nih.gov
Furthermore, methyl (R)-citronellate serves as a chiral building block in the synthesis of insect pheromones. It has been used as a starting material for the synthesis of a sex pheromone component for the wasp Macrocentrus grandii and in the synthesis of pheromones for mealybugs and scale insects. rsc.orgrsc.orgokayama-u.ac.jp This highlights its importance as a precursor to other biologically active molecules. The compound has also been identified as a monoterpenoid analog of the pheromone of the click beetle Cardiophorus tenebrosus. researchgate.net
**Table 3: Biological and Ecological Roles of this compound**
| Role | Organism/Context | Description | Reference(s) |
| :--- | :--- | :--- | :--- |
| Aggregation Pheromone Component | *Chlorochroa sayi* (stink bug) | Part of a multi-component pheromone that attracts both sexes. |[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7jVVLp0VqDHiCxXiP1i_Nr1BMCUSiGoA9Qgev0lkALGxgiqXscAEdFfWU2BlunP69IyfdTo0h26Fv6LjH-qoXSL8KhN2qMktjxQvpGms3wvPjJnth-gUCN96TIifuvMF3k-g%3D)] |
| Synthetic Precursor | *Macrocentrus grandii* (wasp), mealybugs, scale insects | Used as a starting material in the chemical synthesis of their sex pheromones. |[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHf5QOLfSnV5ZBHYstLZjdtSafXUpqDP35NrRJz73SCp1AFyaOo1xKfLtTXu4kh5F3MRSTkTiy_ORf6URmGUvXxUYAUZgcA_MMwbSYsVr2J7wXLeQcpKIjl45UEqOkiRpywNfr0-lmR3KvDv0tYtiNCcmOKOc0mEsI%3D)][ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFAvFf4aL2bTKoo9IJzIKR0bAQ3xkZ-blPxVpqT1trJNvgxHOc3IEJAQNJba6yYe9Jghmr9g1kxr5yhF5w7UWQm0sdIP1FMxCzN2ihhrQ6-_2oiHeMr8YtYpuay044USb3TuXZJxq7SCP7ljtDpZAyF-YYsyz1Z1w%3D%3D)][ okayama-u.ac.jp(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGbfJPnfg8GyvABSE62xCyU_3-2M0g4VZu4Hi7HRiMhm2emkISw7SWIfFiBzKqul0_gk5PeMYJukV4xqiQHuRNGx-IF0aKnpG8G5QtbD96YkWS1_vFf8hDCysHua5AZiET0otBiECac8F3Fcs487ySr43Q%3D)] |
| Essential Oil Constituent | *Siparuna muricata*, *Chuquiraga arcuata*, *Dracocephalum moldavica* | Present in the volatile profile of these plants, likely contributing to their aroma and ecological interactions. |[ ms-editions.cl(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGehOAKx7triG_gzmoItwGt1Jib_j3ksGrQKhzsftCUx-5brBNrL5TOCFOO_BjQ-bHUHwA2aO94L4fC3akLMW4Le62mdf-aucgimEzzn3ius2Hyccv9zQ4LwNoZuYzzQJGPNu-IgSbLVpAVadhPxm4HqEDtz05ZNaDG_JC45cc-W1N4y_Or3Aw%3D)][ cabidigitallibrary.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHpyk3It5_01mwzl3e-aVfWd-A-1sgYOyi8ptLyFDOOKiTqE069V3dubnoSur60iVg2aISNhE2cporAivLYtipObB-WmQ7-VHkRbQDWGkzUmapdakypFCgBJTTaPbb3ZV7t4cUci7zV48AbMnSDdGLiYj0PvLJodt4%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH_wLLl6_5K3ph7raVQvBdFa1Vx5F36B6ti_Icv8gfk7wni1aux8vZK5vof1b21vxMgHr1SBgBH5sSta6szpyvmHymOmdRrQa3vap6n7XlnCkrVaDU4s7ccuZaRvz5B_s-CsB9Yn9vOtvn0hg%3D%3D)] |
| Pheromone Analog | *Cardiophorus tenebrosus* (click beetle) | Shares structural motifs with the natural pheromone. |[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFPAABWyrgis9VawsUlK0WfX-pHDBfS-PIbD3hOwb1zU9UCG0d3Lx3HXaFuma1MHUyEBM8W4JzTMpaAdhHKOSv_Qnuc27D17tq64OdfhV_qK3WDH4OtM3GJgunN87oSZZnStEBw_anzJXTEJdAAZwWcCsF3Z-qiH7LbrQpcAcRKSgqllKz7Jf1zeZbBvwITRo5m0OkHdh0vs2Z50NOP9Ip94A6ABir7VM37q7buuRbTAQt6ow%3D%3D)] |Integration of Multi-Omics Data for Comprehensive Understanding of Natural Product Biosynthesis
The biosynthesis of terpenoids, including monoterpenes like this compound, occurs through complex metabolic pathways. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—is a powerful approach to unraveling the intricacies of these pathways.
Terpenoid biosynthesis in plants primarily follows two pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in the plastids. mdpi.comresearchgate.net These pathways produce the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then converted into various terpenoid skeletons. frontiersin.orgfrontiersin.org
Multi-omics studies on various plant species have successfully identified key genes and enzymes involved in terpenoid synthesis. nih.govmdpi.com Transcriptomic analysis can reveal the expression patterns of genes encoding enzymes like terpene synthases (TPSs) under different conditions, while metabolomics provides a snapshot of the resulting chemical profile. frontiersin.org Proteomics can identify the actual proteins present and their post-translational modifications. nih.gov
While specific multi-omics studies focusing exclusively on this compound biosynthesis are not yet prevalent, the established framework for studying terpenoid biosynthesis provides a clear roadmap. By applying these integrated approaches to plants known to produce this compound, researchers can identify the specific genes, enzymes (such as alcohol acyltransferases that catalyze ester formation), and regulatory networks responsible for its production. biorxiv.org This comprehensive understanding can then be leveraged for metabolic engineering to enhance the production of this compound in microbial or plant-based systems. mdpi.comnih.gov
**Table 4: Application of Multi-Omics in Terpenoid Biosynthesis Research**
| Omics Technology | Information Gained | Relevance to this compound | Reference(s) |
| :--- | :--- | :--- | :--- |
| Genomics/Transcriptomics | Identification of genes encoding biosynthetic enzymes (e.g., terpene synthases, acyltransferases) and regulatory factors. | Can identify the specific genes responsible for the synthesis of the citronellane skeleton and its esterification. |[ frontiersin.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFofZhONyceWmYOdq05C_aFcgWK77uCHl1S2rbkQIQQ_-iKLeBCj-SHKmSjT8ll_Y8fZNWQ_OXA4vQe0pkpTKkDDUAgOaD-FK83LyJCPGVzHHWslRodMSSGa3QUoqwi3Pq8GYqNtNf3VnB8f6fp_Rlie3Kgm5zB0l_xYdjE512lQbG32l6t9tm0ISi9ccyHZ9U8MQmg)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFQdfHxj7R6JjuCehUg2VSTNHdc09qFk3TWg2t1FMLJUhHpMHvQuTbzULBsVZTJsAEL0zWVdkTH0iwaT2LnTjyiJUO_-92nY0U64GLPSrmt032qzS6nBBeODDLmHqSEE58_16w%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFTBFc1x9LpYCK17fN5VXfPkDup-2mgNbfOynB22XkP3JnGOeW75WNuBRbsQIxnFQ9O0yy9vdBQf3FFG1GXdZf4lrXE0ajmjgc0khBWR0-nj9VJTmqOmTZD3MdugpfSs9bsWey1ODeHcOtpKtE%3D)] |
| Proteomics | Characterization of the proteins (enzymes) present in the cell and their modifications. | Confirms the presence and potential activity of the enzymes predicted by transcriptomics. |[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFQdfHxj7R6JjuCehUg2VSTNHdc09qFk3TWg2t1FMLJUhHpMHvQuTbzULBsVZTJsAEL0zWVdkTH0iwaT2LnTjyiJUO_-92nY0U64GLPSrmt032qzS6nBBeODDLmHqSEE58_16w%3D)] |
| Metabolomics | Comprehensive analysis of the small molecules (metabolites) in a biological sample. | Directly measures the presence and quantity of this compound and related pathway intermediates. |[ frontiersin.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFM_MEl_GUCJd5JvhKzM3AQvcVhNVofTCv7TvI_2FuTf9xu5Gcqk9K0ySaR6175z-w0VMtOg9Odwr_I2tHDfLivbBLGNsWBvPHq2S3Oz40WeR07N3Le-CPU5hggwO2qKesRchAzuMziOucabRmBQEMK5IcflhAfkoPTnHgSSX8G1dhe4OnjZrL5tqKJWAFPY2sEdhc%3D)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHTzCbNTNs45VCtIJx1t5jVmWKCC7GcB0f1NPdawxXYT_ETsGBF2tqrdvaWxpX7MPWLfjjBF9GM2y9XF1iG3c0DHM52EnRLw4RKOkx3XKCnWQVpA7b2Aya796kyxOVBplN2Ng%3D%3D)][ asm.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGbStLVheMDBtV-9KY9loqQinRDvgpnkNDI6ULIdybJ_SrhJaG9f53zc2ZwiyZPqPMyFUPX6Ol-5Cdq8zGItx-Y2CKhvt5BgHOOa7037L1yf-gAbYXSiOjc20zCNGBCK4qUDk4yfsSd0KAAg5nEk5e5)] |
| Integrated Multi-Omics | A holistic view of the biosynthetic pathway, from gene to metabolite, and its regulation. | Provides a complete picture of how this compound is produced and regulated, enabling targeted metabolic engineering. |[ frontiersin.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFM_MEl_GUCJd5JvhKzM3AQvcVhNVofTCv7TvI_2FuTf9xu5Gcqk9K0ySaR6175z-w0VMtOg9Odwr_I2tHDfLivbBLGNsWBvPHq2S3Oz40WeR07N3Le-CPU5hggwO2qKesRchAzuMziOucabRmBQEMK5IcflhAfkoPTnHgSSX8G1dhe4OnjZrL5tqKJWAFPY2sEdhc%3D)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGk6tIT8lI46P0K5sHxlaMdClrYBoAOFri2ew4m5ISUvarHxVFhtbAPZp83TFGOhNUN0Xmi7YplsRT4nUizjMu9_QUKdFHSYQf_ZRbooR_DgAX2MMNyQJ_VTmyp-rv26zUr_S2kL_1PQoXSLoHX7JBkB1nlvaaVso3NXoqLQwtLBcKX6JpHOuKRcEgTwAec8vKtaadg8feHHIEc1rrg304-iwsb4ociKRG_9lrqUAxTlxNVSD0lVlb7JvdYCr-XETrCqRU%3D)][ biorxiv.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfwgQa6F6Zu7uZm2l5sRUGv1PkOG-dj_kfycI1SqRr96YUhVRJU-LsjZUJLhrxJKOtWdAsT3dPibNer7ChiTz2Q75bJtU4ei6AzV7n3O__WsBjzNblbMP-3MZVy_wCAUYj-5SnHfyNRh8KmHANheQsf3y3pX4L3oL_ALpKrLPD)] |Q & A
Q. How is methyl citronellate quantified in plant extracts, and what analytical methods are most reliable?
this compound is typically quantified using gas chromatography-mass spectrometry (GC-MS) with retention indices (RI) for identification. For example, in lemon balm leaves, it was detected at an RI of 1232 under experimental conditions, with concentrations ranging from 5668.83 ± 1579.75 nmol Kg⁻¹ (simulated) to trace amounts in real-time conditions . Calibration with authentic standards and validation via triplicate runs are critical to ensure precision. Researchers should also account for matrix effects by spiking samples with internal standards like deuterated analogs .
Q. What are the primary natural sources of this compound, and how does its concentration vary?
this compound occurs in aromatic plants such as lemon balm (Melissa officinalis), where its content ranges from 0.76–1.12% in leaf essential oils . Variability is influenced by postharvest conditions; for instance, detached leaves under simulated stress showed higher concentrations compared to real-time environments, suggesting environmental triggers for biosynthesis . Studies should include seasonal and geographical sampling to map variability .
Q. What are the key steps to isolate this compound for structural characterization?
Isolation involves steam distillation or solvent extraction followed by fractional distillation. Purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy, focusing on methyl ester (δ 3.65 ppm) and citronellol-derived proton signals. High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) can further validate purity .
Advanced Research Questions
Q. How do microbial pathways degrade this compound, and what enzymes are involved?
In Pseudomonas aeruginosa, this compound is metabolized via the Liu pathway, where isovaleryl-CoA dehydrogenase (LiuA) and other Liu proteins facilitate its conversion to acetyl-CoA. Knockout studies show that deficient liu mutants fail to grow on citronellate, confirming its role in microbial catabolism . Future work should characterize methylglutaconyl-CoA hydratase (LiuC) and HMG-CoA lyase (LiuE) to fully map this pathway .
Q. How can researchers resolve contradictory data on this compound concentrations across studies?
Discrepancies (e.g., simulated vs. real-time concentrations ) arise from methodological differences, such as extraction protocols or environmental controls. To address this, standardize protocols using the Beilstein Journal of Organic Chemistry guidelines: replicate experiments, report RI values, and provide raw data in supplementary materials . Meta-analyses of published datasets can also identify trends obscured by variability .
Q. What role does this compound play in postharvest metabolite profiling, and how can its dynamics be modeled?
In detached lemon balm leaves, this compound accumulation correlates with anthocyanin biosynthesis under stress. Researchers should integrate time-series GC-MS data with transcriptomic analysis to identify regulatory genes (e.g., methyltransferases). Kinetic modeling using software like COPASI can predict flux changes under varying storage conditions .
Q. What advanced techniques are required to study this compound’s stereochemical properties?
Chiral GC columns (e.g., Cyclosil-B) or capillary electrophoresis with chiral selectors are essential to resolve enantiomers. For example, (2E,4Z)- and (2E,4E)-decadienal isomers require such methods. Pairing these with circular dichroism (CD) spectroscopy provides full stereochemical assignment .
Methodological Best Practices
- Experimental Design : Use factorial designs to test interactions between environmental factors (e.g., light, temperature) and this compound production .
- Data Validation : Cross-validate GC-MS results with LC-QTOF-MS for low-abundance samples .
- Ethical Compliance : Adhere to ethical guidelines for plant and microbial studies, including material transfer agreements for genetic resources .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
